molecular formula C12H14N2O3 B7823692 Diproqualone CAS No. 46800-89-9

Diproqualone

Cat. No. B7823692
CAS RN: 46800-89-9
M. Wt: 234.25 g/mol
InChI Key: NTGLQWGMESPVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diproqualone is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diproqualone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diproqualone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery Systems

Diproqualone's potential in drug delivery systems is highlighted in a study where a platelet aggregation inhibitor, dipyridamole (DIP), was encapsulated in polycaprolactone (PCL) and tested via electrospinning. This study showed that DIP's biological activity was not affected by encapsulation and electrospinning, indicating a method to generate drug delivery systems with PCL (Repanas et al., 2016).

Synthesis of Quinazolinones

Research on the synthesis of quinazolinones using a copper–glucose combination as a catalytic system in a biomass-derived green solvent involved the application for the synthesis of Diproqualone. This sustainable approach highlights the role of Diproqualone in green chemistry and its efficient synthesis (Dubey & Kumar, 2018).

Investigation of Drug Effects on Cells

A study investigated the effects of dipyrone, a drug similar to Diproqualone, on cells isolated from intervertebral disc tissue. The research aimed to understand the drug's impact on cell proliferation and gene expression, providing insights into the cellular mechanisms affected by similar compounds (Akgun et al., 2019).

Neuroprotective Properties

Diproqualone's potential neuroprotective properties were investigated in cerebral ischemia. The study found that Dipyrone, a related drug, inhibited cytochrome c release from mitochondria, suggesting similar compounds like Diproqualone might have protective effects in neurological conditions (Zhang et al., 2011).

Interaction with Receptors

The interaction of Dipyrone with cannabinoid CB1 receptors was studied to understand the analgesic and cataleptic effects of such drugs. This research suggests that compounds like Diproqualone could modulate cannabinoid pathways, contributing to their observed effects (Crunfli et al., 2015).

properties

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGLQWGMESPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865821
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diproqualone

CAS RN

36518-02-2, 46800-89-9
Record name Diproqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36518-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diproqualone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diproqualone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diproqualone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPROQUALONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diproqualone
Reactant of Route 2
Reactant of Route 2
Diproqualone
Reactant of Route 3
Reactant of Route 3
Diproqualone
Reactant of Route 4
Reactant of Route 4
Diproqualone
Reactant of Route 5
Diproqualone
Reactant of Route 6
Diproqualone

Citations

For This Compound
153
Citations
AV Dubey, AV Kumar - ACS Sustainable Chemistry & Engineering, 2018 - ACS Publications
An efficient method for the synthesis of quinazolinones by a domino cross-coupling reaction of 2-halobenzoic acids and amidines is demonstrated for the first time using a copper–…
Number of citations: 23 pubs.acs.org
D Kumar, PS Jadhavar, M Nautiyal, H Sharma… - Rsc Advances, 2015 - pubs.rsc.org
… The synthesis of the sedative and hypnotic drug diproqualone 8 would involve the epoxide aminolysis 22 of glycidol with the 2-methylquinazolinone 7. The requisite starting material 7 …
Number of citations: 76 pubs.rsc.org
OI El‐Sabbagh, SM Ibrahim… - … der Pharmazie: An …, 2010 - Wiley Online Library
… Some 4(3H)-quinazolinone derivatives were reported to have analgesic and anti-inflammatory activities [9] like the well known drug diproqualone which is used primarily for the …
Number of citations: 41 onlinelibrary.wiley.com
R Nishanth, N Tamilselvi, K Gopalasatheeskumar… - researchgate.net
Rheumatoid arthritis (RA) is a chronic, systemic inflammatory disease predominantly affecting the joints and periarticular tissue. Several drugs such as parcetamol, opiates, …
Number of citations: 2 www.researchgate.net
K Suman - shodhganga.inflibnet.ac.in
Heterocyclic compounds are of very much interest in our daily life. They are predominantly used as pharmaceuticals, as agrochemicals and as veterinary products. These are cyclic …
Number of citations: 0 shodhganga.inflibnet.ac.in
I Khan, A Ibrar, N Abbas, A Saeed - European Journal of Medicinal …, 2014 - Elsevier
… Some other drugs like proquazone and fluproquazone possess non-steroidal anti-inflammatory potential, afloqualone as muscle relaxant, and diproqualone with sedative analgesic …
Number of citations: 429 www.sciencedirect.com
LN Yakhontov, SS Lieberman, GP Zhikhareva… - Pharmaceutical …, 1977 - Springer
However, workwith febrifugine served as the basis for searches for new antimalarial agents in the series of quinazoline derivatives [5]. These researches were developed along the …
Number of citations: 2 link.springer.com
X Wang, J Chai, X Kong, F Jin, M Chen, C Yang… - Bioorganic & Medicinal …, 2021 - Elsevier
Developing novel fungicide candidates are intensively promoted by the rapid emergences of resistant fungi that outbreak on agricultural production. Aiming to discovery novel antifungal …
Number of citations: 15 www.sciencedirect.com
HA Younus, M Al-Rashida, A Hameed… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction: Multicomponent reactions (MCR) has been utilized to synthesize a vast range of analogs belonging to diverse classes of heterocyclic compounds offering multidimensional …
Number of citations: 115 www.tandfonline.com
C Wang, K Chen, N Li, S Fu, P Li, L Ji, G Liu, X Wang… - Agronomy, 2022 - mdpi.com
… So far, many of the quinazolin-4(3H)-one derivatives have been introduced into the market as drugs or pesticides, such as diproqualone (an anti-rheumatic drug), methaqualone (anti-…
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.